molecular formula C15H14O6 B14238982 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid CAS No. 574002-50-9

2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid

Cat. No.: B14238982
CAS No.: 574002-50-9
M. Wt: 290.27 g/mol
InChI Key: SVMANJSNQHAWNU-UHFFFAOYSA-N
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Description

2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylprop-2-enoyloxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid typically involves the esterification of 2,5-dihydroxybenzoic acid with methacrylic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive ester groups.

Mechanism of Action

The mechanism of action of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The aromatic core may interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,5-dihydroxybenzoic Acid: The precursor in the synthesis of 2,5-bis(2-methylprop-2-enoyloxy)benzoic Acid.

    Methacrylic Acid: A related compound with similar ester groups.

    Benzoic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to the presence of two reactive ester groups, which enhance its reactivity and potential applications in synthesis and industrial processes. Its structure allows for versatile modifications, making it a valuable compound in research and development.

Properties

CAS No.

574002-50-9

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

2,5-bis(2-methylprop-2-enoyloxy)benzoic acid

InChI

InChI=1S/C15H14O6/c1-8(2)14(18)20-10-5-6-12(11(7-10)13(16)17)21-15(19)9(3)4/h5-7H,1,3H2,2,4H3,(H,16,17)

InChI Key

SVMANJSNQHAWNU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(=C)C)C(=O)O

Origin of Product

United States

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